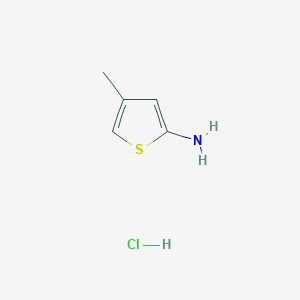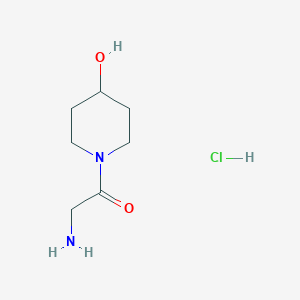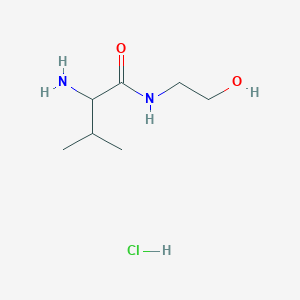
4-Methylthiophen-2-amine hydrochloride
Descripción general
Descripción
4-Methylthiophen-2-amine hydrochloride is a chemical compound with the CAS Number: 930299-88-0. It has a molecular weight of 149.64 and its IUPAC name is 4-methyl-2-thienylamine hydrochloride .
Molecular Structure Analysis
The molecular formula of 4-Methylthiophen-2-amine hydrochloride is C5H8ClNS . The average mass is 149.642 Da and the monoisotopic mass is 149.006592 Da .Physical And Chemical Properties Analysis
4-Methylthiophen-2-amine hydrochloride is typically stored in refrigerated conditions . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación
-
Scientific Field: Medicinal Chemistry
- Application Summary : Thiophene-based analogs, such as 4-Methylthiophen-2-amine hydrochloride, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Methods of Application : The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Specific methods and technical details would depend on the particular derivative being synthesized.
- Results or Outcomes : Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
-
Scientific Field: Industrial Chemistry and Material Science
- Application Summary : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules also have a prominent role in the advancement of organic semiconductors .
- Methods of Application : The specific methods of application would depend on the particular use case, whether it’s for corrosion inhibition or the development of organic semiconductors .
- Results or Outcomes : The use of thiophene derivatives in these fields can lead to improved materials with enhanced properties . For instance, they are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
-
Scientific Field: Neuropharmacology
- Application Summary : Thiophene derivatives have been studied for their potential anticonvulsant and antinociceptive activities . For instance, the compound 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride showed promising results .
- Methods of Application : The compound was evaluated in animal models of epilepsy (maximal electroshock (MES), psychomotor (6 Hz), and subcutaneous pentylenetetrazole (scPTZ) seizure tests) .
- Results or Outcomes : The compound showed higher ED50 value than those of the reference drugs: valproic acid (VPA) and ethosuximide (ETX) (62.14 mg/kg vs. 252.7 mg/kg (VPA) in the MES test, and 75.59 mg/kg vs. 130.6 mg/kg (VPA) and 221.7 mg/kg (ETX) in the 6 Hz test, respectively) .
-
Scientific Field: Chemical Synthesis
- Application Summary : 4-Methylthiophen-2-amine hydrochloride can be used as a starting material or intermediate in the synthesis of other chemical compounds.
- Methods of Application : The specific methods of application would depend on the particular synthesis being conducted.
- Results or Outcomes : The use of 4-Methylthiophen-2-amine hydrochloride in chemical synthesis can lead to the production of a wide range of chemical compounds.
-
Scientific Field: Neurobiology
- Application Summary : Thiophene derivatives have potential use as a tool for studying the brain.
- Methods of Application : The specific methods of application would depend on the particular study being conducted.
- Results or Outcomes : The use of thiophene derivatives in neurobiology can lead to a better understanding of the brain’s structure and function.
-
Scientific Field: Therapeutics
- Application Summary : Thiophene derivatives have potential use as therapeutic agents.
- Methods of Application : The specific methods of application would depend on the particular therapeutic use case.
- Results or Outcomes : The use of thiophene derivatives in therapeutics can lead to the development of new treatments for various diseases.
Propiedades
IUPAC Name |
4-methylthiophen-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS.ClH/c1-4-2-5(6)7-3-4;/h2-3H,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWUFHDGZTZUEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10720964 | |
| Record name | 4-Methylthiophen-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10720964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylthiophen-2-amine hydrochloride | |
CAS RN |
930299-88-0 | |
| Record name | 4-Methylthiophen-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10720964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Ethyl(2-piperidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1439899.png)
![4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylcarbonyl)-2-piperazinone hydrochloride](/img/structure/B1439902.png)

![3-[(2-Chloro-4-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1439904.png)
![1-Benzyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1439909.png)


![Methyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride](/img/structure/B1439915.png)





